N-(4-butylphenyl)-2-(4-methoxyphenoxy)acetamide -

N-(4-butylphenyl)-2-(4-methoxyphenoxy)acetamide

Catalog Number: EVT-5299425
CAS Number:
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor. It exhibits single-digit nM potency against both wild-type c-KIT and a broad spectrum of drug-resistant mutants. [] Notably, it shows improved bioavailability compared to its precursor, CHMFL-KIT-8140. [] CHMFL-KIT-64 has demonstrated promising antitumor efficacy in various preclinical models, including those with c-KIT mutations commonly associated with resistance (T670I, D820G, and Y823D) and in patient-derived cells resistant to imatinib. []

Relevance: While structurally distinct from N-(4-butylphenyl)-2-(4-methoxyphenoxy)acetamide, CHMFL-KIT-64 shares the core acetamide moiety. This structural feature is present in several compounds discussed within the provided papers, suggesting a potential role in mediating biological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Further research would be necessary to determine the specific impact of this shared structural motif on the respective activities of these compounds.

Compound Description: AZD3229 is a potent pan-KIT mutant kinase inhibitor developed for the treatment of gastrointestinal stromal tumors (GIST). [] It exhibits potent inhibitory activity against a broad panel of mutant KIT-driven cell lines at single-digit nM concentrations. [] AZD3229 demonstrates a favorable selectivity profile, minimizing activity against KDR, a target associated with hypertension, a common side effect of second and third-line GIST therapies. [] The compound also displays promising pharmacokinetic properties and in vivo efficacy. []

Relevance: Similar to CHMFL-KIT-64, AZD3229 also contains the central acetamide structure, highlighting the potential significance of this moiety in the context of kinase inhibition. [] This reinforces the observation that the acetamide structure is a recurring feature among compounds with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , ] While the exact contribution of the acetamide group to the overall activity of N-(4-butylphenyl)-2-(4-methoxyphenoxy)acetamide remains to be elucidated, its presence in other bioactive molecules suggests a possible role in target binding or other pharmacological properties.

2-Chloro-N-(4-methoxyphenyl)acetamide (p-Acetamide)

Compound Description: p-Acetamide has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, and L. monocytogenes. [] This compound also exhibits antifungal activity, particularly against T. longibrachiatum, M. plumbeus, and F. solani. [] Furthermore, p-Acetamide demonstrates free radical scavenging properties. [] In silico analyses suggest that its antimicrobial activity might stem from its ability to interact with DNA ligase. [] Drug-likeness analysis indicates that p-Acetamide adheres to Lipinski's rule of five, suggesting its potential as a drug candidate. []

N-[2-(4-Methoxyphenoxy)ethyl]acetamide

Compound Description: This compound has been successfully synthesized from 4-methoxyphenol and 2-methyl-4,5-dihydrooxazole. [] The crystal structure analysis revealed that it exists as one-dimensional chains formed through intermolecular N—H⋯O hydrogen bonds between two independent molecules in the asymmetric unit. []

Compound Description: This series of derivatives has been synthesized and evaluated for their hypoglycemic activity. [] All synthesized derivatives showed significant hypoglycemic activity in a Wistar albino mice model. [] Histopathological studies on the kidney and liver were performed and demonstrated the safety profile of the synthesized compounds. []

Compound Description: Sensor L1 is a compound designed for anion detection, specifically fluoride ions (F−). [] It exhibits a selective color change from pale yellow to orange upon binding to F− in solution. [] This interaction is characterized by an internal charge transfer process and the formation of a 1:1 complex between Sensor L1 and F−, as confirmed by Job’s method. []

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (5)

Compound Description: Compound 5 was synthesized in a multi-step process and its structure was confirmed by single-crystal X-ray diffraction. [] It demonstrated cytotoxicity against 158N and 158JP oligodendrocytes, and its redox profile was also established. [] Crystal structure analysis revealed stabilization through N-H···O and C-H···O intermolecular contacts, supplemented by weak C-H···π and Se···N interactions. []

2-[2-(4-tert-Butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (2) and 2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (11)

Compound Description: Compound 2 is an orally available monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. [] Optimization of compound 2 led to compound 11, which demonstrated significantly improved potency with a >50-fold lower IC50 against human MGAT2 enzyme compared to 2. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation. [] It effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without causing significant cytotoxicity. [] Furthermore, it downregulates the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. [] PPOA-N-Ac-2-Cl also attenuates the protein levels of CtsK, a crucial protease involved in bone resorption. [] Consequently, it inhibits bone resorption activity and F-actin ring formation. [] These findings suggest that PPOA-N-Ac-2-Cl could be a potential therapeutic agent for treating bone diseases associated with excessive osteoclast activity. []

Compound Description: This compound acts as a potent inhibitor of TGFβRI kinase. [] When used in combination with other anticancer agents, it exhibits durable antitumor activity. []

6-Chloro-2-(4′-123I-iodophenyl)-3-(N,N-diethyl)-imidazo[1,2-a]pyridine-3-acetamide (123I-CLINDE)

Compound Description: 123I-CLINDE is a radiolabeled imaging agent used in SPECT to quantify the binding of translocator protein (TSPO) in living subjects. [] This technique has been successfully applied to patients with cerebral stroke and glioblastoma multiforme (GBM). [] Notably, 123I-CLINDE binding is minimally affected by blood–brain barrier disruption, indicating its reliability in detecting TSPO even in areas with compromised vascular integrity. []

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Compound Description: This compound displays promising antibacterial activity against Klebsiella pneumoniae. [] Its activity is attributed to the presence of the chloro atom, which is thought to stabilize the molecule within the binding site of its target enzyme, likely penicillin-binding protein, leading to bacterial cell lysis. [] The compound shows a favorable cytotoxicity and mutagenicity profile, making it a potential candidate for further development as an antibacterial agent. [] Its pharmacokinetic properties suggest good bioavailability and suitability for oral administration. []

[O-methyl-11C]2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide ([11C]AC90179)

Compound Description: [11C]AC90179 is a radiolabeled version of AC-90179, a selective 5-HT2A receptor antagonist, designed for positron emission tomography (PET) imaging studies. [] While it demonstrated rapid blood-brain barrier penetration in baboons, its lack of specific binding or retention in the brain makes it unsuitable as a PET ligand for imaging 5-HT2A receptors. []

2-(4-Allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide

Compound Description: This compound was synthesized from eugenol, a major component of clove oil, through a series of reactions including alkoxylation, esterification, and amidation. [] Its structure was confirmed using FT-IR and H1-NMR spectroscopy. [] While its biological activities haven't been fully elucidated, its precursor eugenol is known for its potential antibacterial properties, suggesting potential applications in pharmaceutical or medicinal chemistry. []

2-(2,4-Dioxy-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamides

Compound Description: This series of uracil derivatives has been identified as potent inhibitors of human cytomegalovirus (HCMV) replication. [] Some derivatives in this series also exhibit inhibitory activity against varicella-zoster virus (VZV). []

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)

Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist. [] It exhibits high affinity for H3R, with a Ki value of 8.73 nM, and displays excellent selectivity over 70 other targets. [] SUVN-G3031 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life in both rats and dogs. [] Preclinical studies have demonstrated its robust wake-promoting effects, making it a potential therapeutic candidate for treating sleep disorders. [] Importantly, SUVN-G3031 shows no effect on locomotor activity at therapeutically relevant doses and has a good safety profile in preclinical studies. []

Properties

Product Name

N-(4-butylphenyl)-2-(4-methoxyphenoxy)acetamide

IUPAC Name

N-(4-butylphenyl)-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-3-4-5-15-6-8-16(9-7-15)20-19(21)14-23-18-12-10-17(22-2)11-13-18/h6-13H,3-5,14H2,1-2H3,(H,20,21)

InChI Key

ZHSBESNPMOXTQR-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.